molecular formula C21H26N6O2 B11145795 [4-(4-methoxyphenyl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

Cat. No.: B11145795
M. Wt: 394.5 g/mol
InChI Key: ZUEHSSDIHXXFAB-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a bipyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The final step involves the coupling of the bipyrazole moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to improve yield and reduce production time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in treating neurological disorders and certain types of cancer.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)piperazin-1-ylmethanone stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and bipyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H26N6O2/c1-14-20(15(2)25(3)24-14)18-13-19(23-22-18)21(28)27-11-9-26(10-12-27)16-5-7-17(29-4)8-6-16/h5-8,13H,9-12H2,1-4H3,(H,22,23)

InChI Key

ZUEHSSDIHXXFAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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